molecular formula C9H5F7O B1390385 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol CAS No. 1017778-42-5

2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol

Cat. No.: B1390385
CAS No.: 1017778-42-5
M. Wt: 262.12 g/mol
InChI Key: PADSZPQGCXBOSE-UHFFFAOYSA-N
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Description

2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H5F7O. This compound is characterized by the presence of fluorine atoms and trifluoromethyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol typically involves the introduction of fluorine atoms and trifluoromethyl groups onto a benzyl alcohol framework. One common method involves the reaction of a suitable benzyl alcohol precursor with fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: Various alcohol derivatives

    Substitution: Compounds where fluorine atoms are replaced by nucleophiles

Scientific Research Applications

2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzymatic activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
  • 2,4-Bis(trifluoromethyl)benzyl bromide
  • 3-(Trifluoromethyl)benzyl bromide

Uniqueness

2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of fluorine atoms and trifluoromethyl groups, which confer distinct reactivity and stability compared to other similar compounds. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications .

Properties

IUPAC Name

[2-fluoro-4,6-bis(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-2,17H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADSZPQGCXBOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)CO)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236072
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017778-42-5
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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